molecular formula C20H24BNO4 B1277319 Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate CAS No. 363186-06-5

Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Cat. No.: B1277319
CAS No.: 363186-06-5
M. Wt: 353.2 g/mol
InChI Key: INBLGLWXMBCHFV-UHFFFAOYSA-N
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Description

Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate: is a synthetic organic compound that features a benzyl carbamate group attached to a phenyl ring, which is further substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. This compound is of interest in various fields of research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate typically involves the following steps:

    Formation of the Boronate Ester: The initial step involves the formation of the boronate ester. This can be achieved by reacting 4-bromophenylboronic acid with pinacol in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst under Suzuki coupling conditions.

    Introduction of the Benzyl Carbamate Group: The next step involves the introduction of the benzyl carbamate group. This can be done by reacting the boronate ester with benzyl chloroformate in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester moiety, leading to the formation of phenol derivatives.

    Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed under controlled conditions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Biology and Medicine

In biological and medical research, this compound can be used as a probe or a precursor for the synthesis of biologically active molecules. Its ability to undergo various chemical transformations makes it a versatile tool in drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and nanomaterials, due to its functional groups that allow for further chemical modifications.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Similar in that it contains a boronic acid group, but lacks the carbamate and benzyl functionalities.

    Benzyl Carbamate: Contains the benzyl carbamate group but lacks the boronate ester moiety.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl Alcohol: Similar structure but with an alcohol group instead of a carbamate.

Uniqueness

Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is unique due to the combination of its boronate ester and benzyl carbamate groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts, making it a valuable compound in both synthetic chemistry and applied research.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds

Properties

IUPAC Name

benzyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BNO4/c1-19(2)20(3,4)26-21(25-19)16-10-12-17(13-11-16)22-18(23)24-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBLGLWXMBCHFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404745
Record name Benzyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

363186-06-5
Record name Benzyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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